molecular formula C28H38O B14609235 1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- CAS No. 58600-54-7

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-

Katalognummer: B14609235
CAS-Nummer: 58600-54-7
Molekulargewicht: 390.6 g/mol
InChI-Schlüssel: JJQYXOTVCTXVFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- is a chemical compound characterized by its unique structure, which includes a nonanone backbone and a fluorenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- can be achieved through various methods. One common approach involves the reaction of fluorenyl derivatives with nonanone precursors under controlled conditions. For instance, the reaction of fluorenyl chloride with nonanone in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic properties and applications in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, while the fluorenyl group can interact with biological membranes and proteins, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nonanone: Another ketone with a similar nonanone backbone but different substituents.

    Fluorenone: A compound with a fluorenyl group but different functional groups.

Uniqueness

1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]- is unique due to its specific combination of a nonanone backbone and a fluorenyl group, which imparts distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

58600-54-7

Molekularformel

C28H38O

Molekulargewicht

390.6 g/mol

IUPAC-Name

1-[7-(4-methylpentyl)-9H-fluoren-2-yl]nonan-1-one

InChI

InChI=1S/C28H38O/c1-4-5-6-7-8-9-13-28(29)23-15-17-27-25(19-23)20-24-18-22(14-16-26(24)27)12-10-11-21(2)3/h14-19,21H,4-13,20H2,1-3H3

InChI-Schlüssel

JJQYXOTVCTXVFY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.